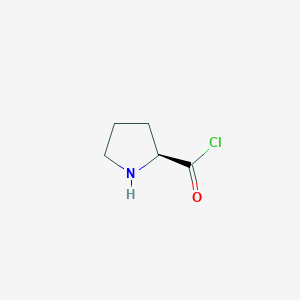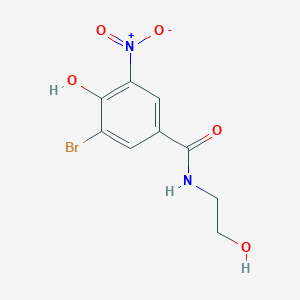
Prolyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Prolyl chloride, also known as D-Prolyl chloride, is a chemical compound with the molecular formula C5H8ClNO. It is a derivative of proline, an amino acid, and is characterized by the presence of a chloride group attached to the proline structure. This compound is used in various chemical reactions and has applications in different fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
Prolyl chloride can be synthesized through the reaction of proline with thionyl chloride (SOCl2). The reaction typically involves the following steps:
- Dissolving proline in an appropriate solvent such as dichloromethane.
- Adding thionyl chloride to the solution.
- Allowing the reaction to proceed at room temperature or under reflux conditions.
- Removing the solvent and excess thionyl chloride under reduced pressure to obtain this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of automated reactors and controlled environments ensures the efficient and safe production of the compound.
化学反応の分析
Types of Reactions
Prolyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chloride group can be substituted with other nucleophiles such as amines or alcohols.
Acylation Reactions: this compound can be used as an acylating agent in the synthesis of peptides and other organic compounds.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with this compound.
Solvents: Dichloromethane, tetrahydrofuran, and other non-polar solvents are typically used.
Conditions: Reactions are often carried out at room temperature or under mild heating.
Major Products Formed
Peptides: this compound is used in peptide synthesis, leading to the formation of proline-containing peptides.
Esters and Amides: Reactions with alcohols and amines result in the formation of esters and amides, respectively.
科学的研究の応用
Prolyl chloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of peptides and other complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein structure.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Prolyl chloride involves its reactivity as an acylating agent. The chloride group is highly reactive and can be readily substituted by nucleophiles. This reactivity is exploited in various chemical reactions to form new bonds and create complex molecules. The molecular targets and pathways involved depend on the specific reaction and application.
類似化合物との比較
Prolyl chloride can be compared with other similar compounds such as:
Proline: The parent amino acid from which this compound is derived.
N-Tosyl-(S)-Prolyl Chloride: A derivative used in kinetic resolution of racemic mixtures.
Chiral Proline-Based Reagents: Used in asymmetric synthesis and organocatalysis.
Uniqueness
This compound is unique due to its specific reactivity as an acylating agent and its applications in peptide synthesis and other organic reactions. Its ability to form stable intermediates and products makes it valuable in various fields of research and industry.
特性
分子式 |
C5H8ClNO |
|---|---|
分子量 |
133.57 g/mol |
IUPAC名 |
(2S)-pyrrolidine-2-carbonyl chloride |
InChI |
InChI=1S/C5H8ClNO/c6-5(8)4-2-1-3-7-4/h4,7H,1-3H2/t4-/m0/s1 |
InChIキー |
VTVJMWZZVJSEMO-BYPYZUCNSA-N |
異性体SMILES |
C1C[C@H](NC1)C(=O)Cl |
正規SMILES |
C1CC(NC1)C(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![5-{2-[(Pyridin-4-ylmethyl)-carbamoyl]-pyridin-4-yl}-1H-indole-2-carboxylic acid](/img/structure/B8333548.png)
![2-{[(1S)-1-methylbutyl]oxy}-8-(methyloxy)-1H-purin-6-amine](/img/structure/B8333555.png)






![1-[2-(Tetrahydro-furan-2-ylmethoxy)-phenyl]-ethanone](/img/structure/B8333626.png)
